molecular formula C16H29NO4 B11837112 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide CAS No. 216596-73-5

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Cat. No.: B11837112
CAS No.: 216596-73-5
M. Wt: 299.41 g/mol
InChI Key: RGTXFFYJJNWEPV-KZUDCZAMSA-N
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Description

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, also known as N-(3-Hydroxydodecanoyl)-homoserine lactone (3OH-C12-HSL), is a specialized member of the N-acyl homoserine lactone (AHL) family . With a molecular formula of C16H29NO4 and a molecular weight of 299.41 g/mol , this compound serves as a crucial signaling molecule in bacterial quorum sensing (QS) . QS is a population-density-dependent gene regulatory system that allows gram-negative bacteria to coordinate collective behaviors, including virulence factor production, biofilm formation, and bioluminescence . The specific structure of this molecule—featuring a 12-carbon acyl chain with a hydroxy modification at the third position—confers distinct specificity and activity in interacting with LuxR-type transcriptional regulators . This interaction modulates gene expression and is a key area of study for developing novel anti-infective strategies that disrupt bacterial communication without promoting antibiotic resistance. Supplied at a minimum purity of 98% , this reagent is intended for research applications such as mechanistic studies in microbiology, the investigation of inter-bacterial signaling, and the screening of potential QS inhibitors . Researchers should note that the compound features defined stereocenters, including an (S)-configuration at the lactone ring, which is critical for its biological recognition and activity . For optimal stability, this product must be stored sealed in a dry environment, ideally at 2-8°C . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications .

Properties

CAS No.

216596-73-5

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]dodecanamide

InChI

InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19)/t13?,14-/m0/s1

InChI Key

RGTXFFYJJNWEPV-KZUDCZAMSA-N

Isomeric SMILES

CCCCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O

Canonical SMILES

CCCCCCCCCC(CC(=O)NC1CCOC1=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely documented method involves activating 3-hydroxydodecanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The activated intermediate reacts with (S)-2-oxotetrahydrofuran-3-amine to form the target compound.

Reaction Conditions:

  • Solvent: DCM or THF

  • Temperature: Room temperature (25°C)

  • Time: 24 hours

  • Workup: Washing with 5% HCl, extraction with DCM/ethyl acetate, and purification via silica gel chromatography (DCM/MeOH 19:1).

Yield: 59–96% (based on analogous syntheses).

Stereochemical Considerations

The (S)-configuration at the tetrahydrofuran-3-yl group is critical for biological activity. Commercial (S)-2-oxotetrahydrofuran-3-amine or enantioselective synthesis via enzymatic resolution ensures chirality.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

  • δ 0.88 (t, J = 6.8 Hz, 3H, CH3)

  • δ 1.20–1.40 (m, 16H, aliphatic chain)

  • δ 2.30–2.50 (m, 2H, CH2CO)

  • δ 4.20–4.30 (m, 1H, tetrahydrofuran CH)

  • δ 4.50–4.60 (m, 2H, tetrahydrofuran OCH2)

  • δ 7.95 (d, J = 8.4 Hz, 1H, NH).

13C NMR (100 MHz, DMSO-d6):

  • δ 14.1 (CH3), 22.5–34.0 (aliphatic chain), 48.1 (tetrahydrofuran CH), 65.8 (OCH2), 169.6 (C=O), 175.6 (lactone C=O).

Infrared Spectroscopy (IR)

Key absorption bands include:

  • 3286 cm⁻¹ (N–H stretch)

  • 1770 cm⁻¹ (lactone C=O)

  • 1622 cm⁻¹ (amide C=O)

  • 1157 cm⁻¹ (C–O–C).

Data Tables

Table 1. Synthetic Conditions and Yields

ParameterValueSource
Coupling ReagentEDC/DMAP
SolventDCM/THF
Reaction Time24 hours
Yield59–96%
Purity≥98% (HPLC)

Table 2. Physical Properties

PropertyValueSource
Molecular Weight299.41 g/mol
Melting Point120.1–120.9°C
StorageSealed, 28°C
Optical Rotation[α]D²⁰ = -14.44° (c=1, CHCl3)

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide exhibits notable antimicrobial properties. Its mechanism of action is believed to involve interference with microbial cell wall synthesis, leading to cell lysis. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Efficacy

PathogenActivity LevelReference
Escherichia coliModerate Activity
Staphylococcus aureusHigh Activity
Bacillus cereusHigh Activity

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it can induce apoptosis in cancer cells, possibly through mitochondrial pathways. This property positions it as a promising candidate for anticancer drug development.

Table 2: Cytotoxic Effects on Cancer Cells

Cancer Cell LineIC50 Value (µM)Reference
HCT11610
MCF715
HUH712

Medicinal Chemistry

Due to its unique structure and biological activities, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is being investigated for its potential as a lead compound in drug discovery. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity.

Microbiology

The compound's antimicrobial properties make it relevant in microbiological studies aimed at combating resistant bacterial strains. Its effectiveness against a range of pathogens could lead to the development of new therapeutic agents.

Biochemistry

In biochemical research, this compound can serve as a model for studying fatty acid metabolism and the role of acyl-homoserine lactones in cell signaling processes. Understanding these mechanisms can provide insights into cellular communication and metabolic regulation.

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the antimicrobial activity of various derivatives of compounds similar to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. The findings established a correlation between structural modifications and enhanced antimicrobial potency against specific bacterial strains .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, suggesting potential for further development into anticancer therapies .

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the tetrahydrofuran ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Purity Key Applications
3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide C₁₆H₂₉NO₄ 299.41 C12, 3-hydroxy Amorphous ≥97% (NMR) Quorum sensing
3-Oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide C₁₄H₂₃NO₄ 269.34 C10, 3-oxo Not reported ≥95% Bacterial signaling
N-[(3S)-2-Oxotetrahydrofuran-3-yl]octanamide C₁₂H₂₁NO₃ 227.29 C8, unmodified Not reported ≥90% Structural studies
3-Hydroxy-N-(tetrahydro-2-oxo-3-furanyl)tetradecanamide C₁₈H₃₃NO₄ 327.46 C14, 3-hydroxy Not reported ≥96% (HPLC) Biofilm modulation
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) C₁₈H₁₆FN₂O₅S 406.39 Fluorobenzamide, sulfamoyl 236–237 >98% (HPLC) Enzyme inhibition

Biological Activity

Overview of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound characterized by its unique molecular structure, which includes a dodecanamide backbone and a tetrahydrofuran moiety. Its molecular formula is C16H29NO4, with a molecular weight of 299.41 g/mol. The compound has been studied for various biological activities, particularly its potential applications in medicinal chemistry.

The biological activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Compounds featuring long-chain fatty acids and amide linkages have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of hydroxyl groups can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on related compounds demonstrated that the introduction of a tetrahydrofuran ring significantly enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Properties : In vitro studies have shown that derivatives of dodecanamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Cytotoxicity Studies : Preliminary cytotoxicity tests indicated that 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference Study
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokines TNF-alpha, IL-6
CytotoxicitySelective towards cancer cells

Q & A

Q. What statistical approaches validate dose-response data in biofilm inhibition studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50_{50}, Hill slope) using nonlinear regression. Compare treatments via two-way ANOVA with Tukey’s post hoc test. Replicate experiments ≥3 times (n = 6 technical replicates) to ensure power (α = 0.05) .

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